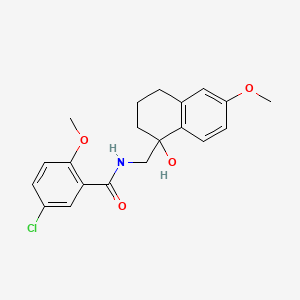
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the benzamide core and the tetrahydronaphthalene moiety. The synthesis typically involves:
-
Formation of the Benzamide Core :
- Reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
- Subsequent reaction with an amine to yield the benzamide.
-
Synthesis of Tetrahydronaphthalene Moiety :
- Hydrogenation of naphthalene derivatives followed by methoxylation to introduce the hydroxy and methoxy groups.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Biological Activity
The biological activity of this compound has been explored in various studies. The following table summarizes key findings related to its activity:
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines including breast and lung cancers. The compound's ability to downregulate DHFR was highlighted as a significant mechanism contributing to its antitumor effects.
- Antimicrobial Properties : Research indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo. Toxicity assessments in animal models indicate a manageable safety profile at therapeutic doses.
特性
IUPAC Name |
5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-25-15-6-7-17-13(10-15)4-3-9-20(17,24)12-22-19(23)16-11-14(21)5-8-18(16)26-2/h5-8,10-11,24H,3-4,9,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQLZLNXYXRNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(C=CC(=C3)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














